3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
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Overview
Description
3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is a complex heterocyclic compound that features a unique arrangement of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene can be achieved through multicomponent reactions (MCRs). One such method involves the cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature. This green synthesis approach offers several advantages, including operational simplicity, no need for a catalyst, and no production of hazardous materials .
Industrial Production Methods
The use of aqueous media and the avoidance of toxic solvents make this approach environmentally friendly and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other heterocyclic compounds and can be used in various organic reactions.
Medicine: Its unique structure and reactivity make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with molecular targets such as enzymes or metal ions. The sulfur and nitrogen atoms in the compound’s structure can coordinate with metal ions, leading to the formation of stable complexes. These interactions can disrupt the normal function of enzymes or other biological molecules, resulting in the compound’s observed biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithiazepane derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. Examples include:
- 1,5,3-Dithiazepane derivatives
- 1,2,4-Thiadiazole derivatives
- 1,3,4-Thiadiazine derivatives
Uniqueness
What sets 3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene apart is its unique tricyclic structure, which combines multiple rings and heteroatoms in a compact arrangement.
Properties
IUPAC Name |
4-(1,2,5-dithiazepan-5-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S3/c1-2-4-11-10(3-1)12-13(15-9-16-14(12)20-11)17-5-7-18-19-8-6-17/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZVGFKRLCRSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCSSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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